(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid
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Overview
Description
“(7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid” is a chemical compound with the empirical formula C12H10O4 . It is a derivative of the 1,4-benzoxazin-3(4H)-one class of compounds .
Synthesis Analysis
The synthesis of 1,4-benzoxazinones, to which this compound belongs, has been reported by Shridhar et al . They used a reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .Molecular Structure Analysis
The molecular structure of this compound is derived from the 1,4-benzoxazin-3(4H)-one structure . The compound has a benzoxazinone ring with a methyl group at the 7th position and an acetic acid group attached to the 4th position of the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.21 . Other physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,4-benzoxazine, including compounds similar to (7-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL)acetic acid, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against various bacterial strains, such as E. coli, Staphylococcus aureus, and others. For instance, specific derivatives demonstrated good activity against K.pneumoniae and E. faecalis, while others were effective against S. aureus and moderate activity against E. coli (Kadian et al., 2012).
Antimicrobial and Antioxidant Properties
Some benzoxazinyl pyrazolone arylidenes, structurally related to the specified compound, have been synthesized and shown to possess potent antimicrobial and antioxidant properties. These compounds were evaluated through various spectroscopic methods and displayed significant in vitro antimicrobial activity (Sonia et al., 2013).
Analgesic and Anti-Inflammatory Activities
Research has also been conducted on derivatives of 1,4-benzoxazine, similar to the compound , for their potential analgesic and anti-inflammatory activities. These derivatives, upon evaluation, showed varying degrees of effectiveness in analgesic and anti-inflammatory tests, with some demonstrating comparable activity to known drugs (Gowda et al., 2011).
Novel Synthesis and Bioactivity Studies
Additional studies have focused on the novel synthesis of related 1,4-benzoxazine derivatives and their subsequent evaluation for various biological activities. These studies not only contribute to the understanding of the chemical synthesis of such compounds but also their potential application in various therapeutic areas (El-Ahl, 2000).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
For instance, 4-hydroxy-2-quinolones have been known to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
For example, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is involved in a reaction catalyzed by a specific enzyme, leading to the formation of (2R)-4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside .
Pharmacokinetics
The compound’s molecular weight is 22122 , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown unique biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(7-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-8-9(4-7)16-11(15)6-12(8)5-10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCJRTWZUYZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(=O)O2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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